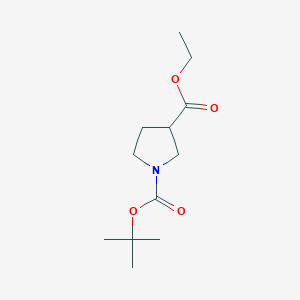

Ethyl 1-Boc-3-pyrrolidinecarboxylate

説明

Synthesis Analysis

The synthesis of Ethyl 1-Boc-3-pyrrolidinecarboxylate involves several chemical reactions, where key steps include acylation, condensation, and cyclization processes. Typical synthesis pathways start from α-amino acid esters, undergoing condensation with ethoxycarbonylacetic acid, followed by Dieckmann cyclization and hydrolysis-decarboxylation to form pyrrolidine diones which are then further modified (Jones et al., 1990). Additionally, the ring-opening of ethylene oxide by homochiral carbanions derived from sparteine-mediated asymmetric deprotonative lithiation of 1-Boc-pyrrolidine has been demonstrated as a practical synthesis route (Xiaohu Deng & Mani, 2005).

Molecular Structure Analysis

The molecular structure and properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate and similar compounds have been characterized through various spectroscopic techniques such as NMR, UV-Vis, and FT-IR. Density functional theory (DFT) and Atoms in Molecules (AIM) theories are often employed to evaluate the molecular structure and to confirm the formation of compounds. These studies reveal detailed insights into the vibrational analysis, molecular interactions, and conformational dynamics (Singh et al., 2013).

Chemical Reactions and Properties

Ethyl 1-Boc-3-pyrrolidinecarboxylate participates in a variety of chemical reactions, including nucleophilic substitutions, condensations, and cycloadditions, making it a versatile reagent in organic synthesis. The compound's reactivity is significantly influenced by its functional groups and molecular structure, which enable selective transformations under different reaction conditions. Notably, the reactivity towards different types of electrophiles and nucleophiles can be tuned by modifying the pyrrolidine ring or the ester moiety (Ghaedi et al., 2015).

科学的研究の応用

Synthesis of Heterocycles

E1B3PC is used in the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related compounds, indicating its role in constructing complex heterocyclic frameworks. This synthesis involves a reaction with tert-butyl 1-hydrazinecarboxylate, showcasing E1B3PC's utility in generating diverse heterocyclic structures (Aleš Obreza, U. Urleb, 2003).

Annulation Reactions

In annulation reactions, E1B3PC is used to synthesize highly functionalized tetrahydropyridines through [4 + 2] annulation with N-tosylimines, demonstrating its capacity to form complex ring structures with high regioselectivity and diastereoselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Enantioselective Synthesis

E1B3PC is involved in enantioselective synthesis, such as the creation of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine with high enantiomeric purity. This synthesis employs BF3·Et2O-assisted ring opening, highlighting E1B3PC's role in producing chiral molecules (Xiaohu Deng, N. Mani, 2005).

Functionalization of Pyrrole Derivatives

E1B3PC is used in the functionalization of pyrrole derivatives, as evidenced by the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation. This highlights E1B3PC's utility in constructing heteroaromatic compounds with significant potential in various chemical research domains (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Antibacterial Activity Research

E1B3PC-derived compounds have been investigated for their antibacterial properties, as seen in the synthesis of 1β-methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives. This research underscores E1B3PC's potential in contributing to the development of new antibacterial agents (J. Kim et al., 2006).

将来の方向性

特性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDQVUYUWUHNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400631 | |

| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

CAS RN |

170844-49-2 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170844-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)

![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)

![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)